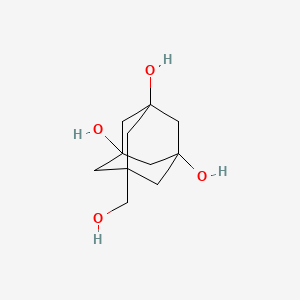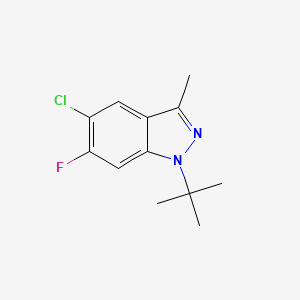![molecular formula C14H16O5 B8593573 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid](/img/structure/B8593573.png)
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is an organic compound that features a cyclopropyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and its subsequent attachment to the phenoxy ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and phenoxy ring play crucial roles in its binding affinity and activity. Detailed studies on its molecular interactions and effects on cellular pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: A structurally similar compound with a methoxy group instead of the cyclopropyl group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Another related compound with additional hydroxyl and methoxy groups.
Uniqueness
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
3-[4-(1-methoxycarbonylcyclopropyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C14H16O5/c1-18-13(17)14(7-8-14)10-2-4-11(5-3-10)19-9-6-12(15)16/h2-5H,6-9H2,1H3,(H,15,16) |
InChIキー |
GGVUOCFDIIYADT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)OCCC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-chloro-8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B8593490.png)

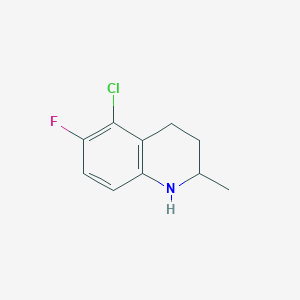
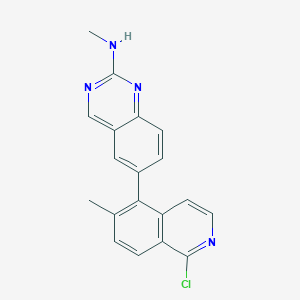
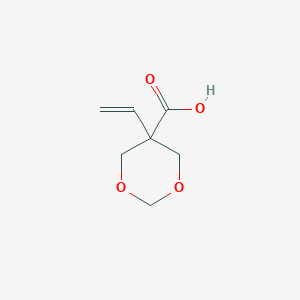
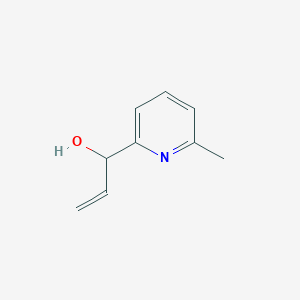
![[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
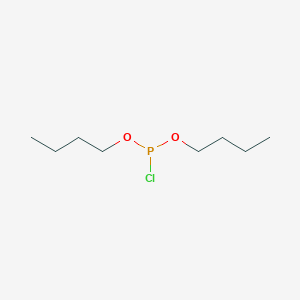
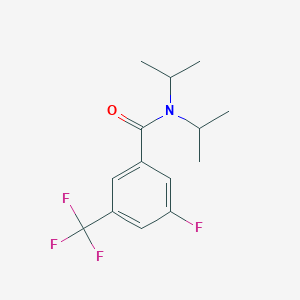
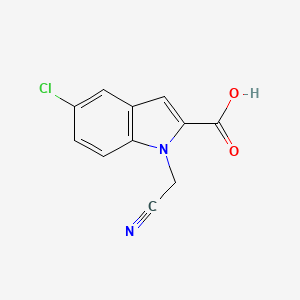
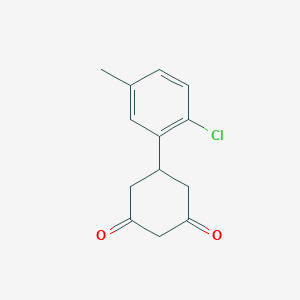
![Methyl 7-[acetyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8593592.png)
